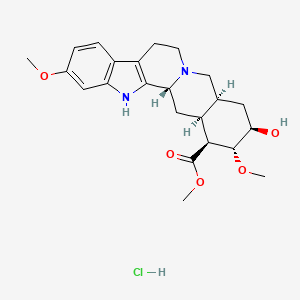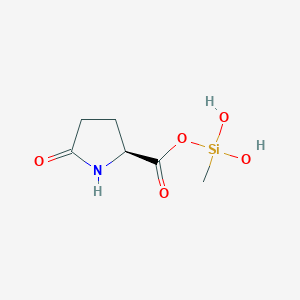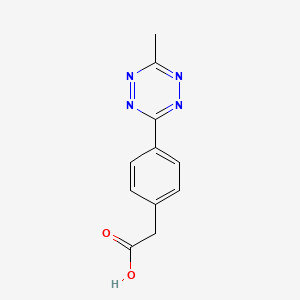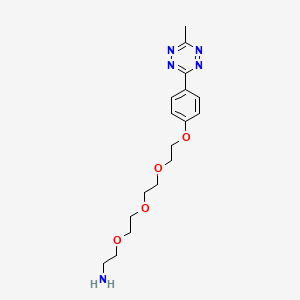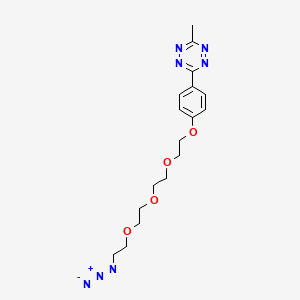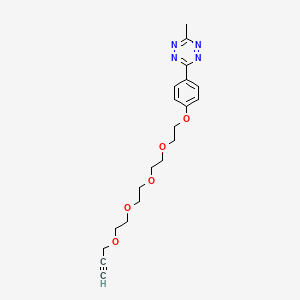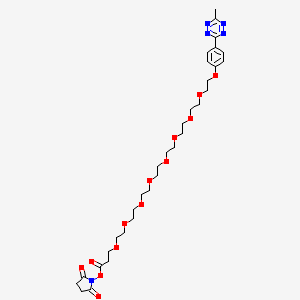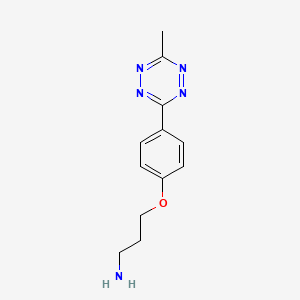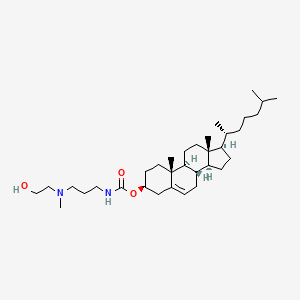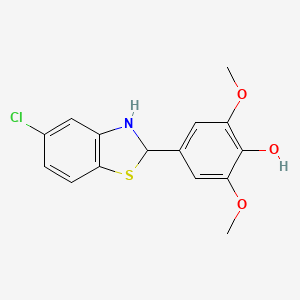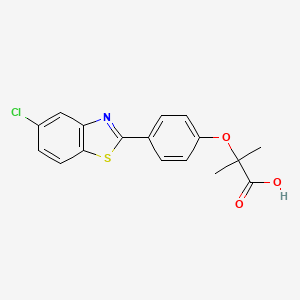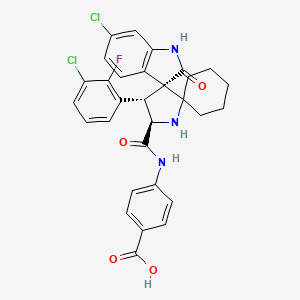
MJN110
描述
MJN110 是一种强效且选择性的单酰基甘油脂肪酶 (MAGL) 抑制剂,该酶负责降解内源性大麻素 2-花生四烯酰甘油 (2-AG)。 该化合物已显示出在产生阿片类药物节约效应和表现出强烈的抗痛觉过敏活性方面具有显着潜力 .
准备方法
合成路线和反应条件
MJN110 是通过一系列化学反应合成的,这些反应涉及形成 N-羟基琥珀酰亚胺基氨基甲酸酯。 合成通常从制备 4-[双(4-氯苯基)甲基]哌嗪开始,然后在受控条件下与 N-羟基琥珀酰亚胺和氨基甲酰氯衍生物反应,生成 this compound .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,例如温度、压力和溶剂体系,以确保高产率和纯度。 该过程还涉及严格的质量控制措施,以保持一致性和安全标准 .
化学反应分析
反应类型
MJN110 主要由于存在反应性官能团(如氨基甲酸酯和哌嗪部分)而经历取代反应。 它也可以在特定条件下参与水解反应 .
常用试剂和条件
取代反应: 常用试剂包括 N-羟基琥珀酰亚胺和氨基甲酰氯衍生物。
水解反应: 通常涉及水性酸性或碱性条件以破坏氨基甲酸酯键.
形成的主要产物
涉及 this compound 的反应形成的主要产物包括氨基甲酸酯基团被修饰或水解的衍生物,导致不同的官能化哌嗪化合物 .
科学研究应用
作用机制
MJN110 通过选择性抑制单酰基甘油脂肪酶来发挥其作用,从而阻止 2-花生四烯酰甘油水解成甘油和花生四烯酸。 这种抑制导致 2-花生四烯酰甘油水平升高,从而激活大麻素受体并产生镇痛作用 .
相似化合物的比较
类似化合物
JZL184: 另一种选择性 MAGL 抑制剂,具有类似的应用,但效力和选择性特征不同。
KML29: 一种 MAGL 抑制剂,以其在疼痛和炎症研究中的应用而闻名。
URB602: 与 MJN110 相比,效力较低的 MAGL 抑制剂.
独特性
This compound 由于其对单酰基甘油脂肪酶的高选择性和效力而独一无二,对人 MAGL 的 IC50 值为 9.1 nM,对 2-花生四烯酰甘油的 IC50 值为 2.1 nM。 这使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADRWVIFHOSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137059 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438416-21-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1438416-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does MJN110 exert its antinociceptive effects?
A1: this compound inhibits MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting MAGL, this compound elevates brain 2-AG levels, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors [, ]. This increased cannabinoid signaling contributes to the observed antinociceptive effects, particularly in neuropathic pain models [, ].
Q2: Does this compound produce the same degree of cannabimimetic effects as direct CB1 receptor agonists?
A2: While this compound does substitute for the CB1 receptor agonist CP55,940 in drug discrimination paradigms, suggesting it produces cannabimimetic effects, its profile differs from direct agonists []. Notably, this compound demonstrates greater potency in reversing neuropathic pain compared to inducing CP55,940-like effects []. Unlike the CB1 agonist JZL184, this compound increases locomotor activity and doesn't cause catalepsy or hypothermia [], suggesting a potentially more favorable side effect profile.
Q3: What is the benefit of combining this compound with morphine for pain management?
A3: Research indicates that co-administration of this compound with morphine produces synergistic antiallodynic effects in a mouse model of neuropathic pain []. This means the combination provides greater pain relief than either drug alone. Importantly, this combination exhibits opioid-sparing effects, allowing for lower doses of morphine to achieve comparable analgesia []. This is crucial as it could potentially minimize opioid-related side effects like constipation and respiratory depression. Additionally, the combination demonstrated reduced tolerance development compared to morphine alone [].
- Long, J. Z., et al. "Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice." The Journal of Pharmacology and Experimental Therapeutics, vol. 332, no. 3, 2010, pp. 744–755.
- Schlosburg, J. E., et al. "The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model." The Journal of Pharmacology and Experimental Therapeutics, vol. 339, no. 2, 2011, pp. 442–448.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


